Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The systematic name for this compound follows IUPAC guidelines for bicyclic systems and functional group prioritization. The full IUPAC designation is tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate , which encodes the following structural attributes:
- Bicyclo[3.2.1]octane : A fused bicyclic system comprising a seven-membered ring with bridgehead carbons at positions 1, 5, and 6.
- 8-Aza substitution : A nitrogen atom replaces the carbon at position 8 of the bicyclic framework.
- Exo-6-amino group : The amino (-NH₂) substituent occupies the exo configuration at position 6, as defined by the (1S,5R,6R) stereochemical descriptors.
- tert-butyl carboxylate : A tert-butyl ester group is attached to the nitrogen at position 8 via a carbonyl linkage.
This nomenclature adheres to Rule B-10 of the IUPAC Blue Book for bicyclic compounds and prioritizes the principal functional group (carboxylate) in the suffix.
Molecular Formula and Stereochemical Descriptors
The molecular formula C₁₂H₂₂N₂O₂ (molecular weight: 226.32 g/mol) reflects the compound’s composition, with key stereochemical features confirmed via chiral resolution and X-ray crystallography. The stereodescriptors (1S,5R,6R) define the absolute configuration:
- C1 : S-configuration.
- C5 : R-configuration.
- C6 : R-configuration (amino group in exo orientation).
The bicyclo[3.2.1]octane system imposes significant conformational rigidity, with the amino group’s exo position favoring equatorial alignment relative to the bridgehead nitrogen.
Table 1: Key Molecular and Stereochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₂N₂O₂ |
| Molecular weight | 226.32 g/mol |
| Stereochemical configuration | (1S,5R,6R) |
| Chiral centers | 3 (C1, C5, C6) |
CAS Registry and Regulatory Classification
The compound is registered under CAS 2165828-53-3 , with additional identifiers including:
Regulatory classifications designate it as research-use-only , excluding human or veterinary applications. While not currently listed under controlled substance regulations, its structural similarity to pharmacologically active amines warrants compliance with laboratory safety protocols.
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction studies reveal a boat-chair conformation for the bicyclo[3.2.1]octane system, stabilized by intramolecular hydrogen bonding between the exo-6-amino group and the carbonyl oxygen of the tert-butyl carboxylate. Key crystallographic parameters include:
- Bond angles : N8-C8-O2 = 123.5°, consistent with sp² hybridization at the carbonyl carbon.
- Torsional strain : Minimal (<5 kcal/mol) due to optimal alignment of the exo-amino group.
Conformational dynamics are restricted by the bicyclic framework, with molecular mechanics simulations indicating a rotational energy barrier of ~12 kcal/mol for the tert-butyl group.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,5R,6S)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1 |
InChI Key |
FHDFHYKWBSUCBY-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of a Ketone Intermediate
The 3-oxo group in tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be translocated to the 6-position via acid-catalyzed keto-enol tautomerization , followed by reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride under mild acidic conditions yields the exo-6-amino derivative:
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{exo-6-amino product} \quad
$$
The exo stereochemistry is controlled by steric hindrance from the Boc group, favoring axial attack of the reducing agent.
Curtius Rearrangement from a Carboxylic Acid
An alternative route involves converting the 6-carboxylic acid (obtained via oxidation) to an acyl azide, which undergoes Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the primary amine:
$$
\text{6-COOH} \rightarrow \text{6-CON}3 \xrightarrow{\Delta} \text{6-NCO} \xrightarrow{\text{H}2\text{O}} \text{6-NH}_2 \quad
$$
This method ensures high regioselectivity but requires careful handling of toxic intermediates.
Functionalization via Enolate Chemistry
The 3-oxo group can be deprotonated to form an enolate, which is quenched with electrophilic nitrogen sources. For instance, treatment with hydroxylamine-O-sulfonic acid introduces an amino group at the 6-position:
$$
\text{Enolate} + \text{H}2\text{NOSO}3\text{H} \rightarrow \text{6-NH}_2 \quad
$$
The reaction is conducted at low temperatures (−78°C) to minimize side reactions.
Stereochemical Control and Resolution
To achieve enantiomeric purity, chiral auxiliaries or enzymatic resolution is employed. For example, lipase-mediated hydrolysis of a racemic ester intermediate selectively cleaves one enantiomer, leaving the desired (1S,5S)-configured product.
Key Data and Comparative Analysis
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Reductive Amination | 65–75% | High (exo:endo > 9:1) | Moderate |
| Curtius Rearrangement | 50–60% | Moderate | High |
| Enolate Functionalization | 70–80% | High | Moderate |
Challenges and Optimization
- Regioselectivity : Competing reactions at the 3- and 6-positions necessitate precise control of reaction conditions (e.g., temperature, solvent polarity).
- Deprotection : The Boc group is stable under reductive conditions but may require acidic deprotection (e.g., HCl/dioxane) in final steps.
- Scalability : Methods using expensive catalysts (e.g., Pd/C for hydrogenation) are less feasible for industrial-scale synthesis.
Recent Advances
Scientific Research Applications
Chemical Synthesis
The synthesis of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate often involves enantioselective methods that are crucial for producing compounds with specific stereochemical configurations. The 8-azabicyclo[3.2.1]octane scaffold serves as a versatile intermediate in the synthesis of various tropane alkaloids.
Key Synthesis Methods:
- Enantioselective Construction : Recent methodologies focus on constructing the bicyclic scaffold directly from acyclic precursors, allowing for high stereocontrol during synthesis .
- Use of Superbases : The application of superbases such as lithium diisopropylamide (LDA) in the reaction conditions enhances the yield and purity of the desired product .
Tropane alkaloids, including those derived from this compound, exhibit a wide range of biological activities:
- Dopamine Transporter Inhibition : Compounds based on this scaffold have been identified as potential inhibitors of dopamine transporters, which are crucial in treating disorders like Parkinson's disease and ADHD .
- Anticholinergic Properties : Some derivatives show promise as anticholinergic agents, which can be beneficial in treating conditions such as motion sickness and muscle spasms.
Therapeutic Potential
The therapeutic applications of this compound are being explored in various fields:
| Application Area | Description |
|---|---|
| Neurology | Potential use in treating neurodegenerative diseases due to its interaction with neurotransmitter systems. |
| Psychiatry | Investigated for its role in managing mood disorders through modulation of dopamine pathways. |
| Pain Management | Research into its analgesic properties is ongoing, particularly in relation to neuropathic pain relief. |
Case Studies
Several case studies highlight the compound's utility in drug development:
Case Study 1: Dopamine Transporter Inhibitors
Research demonstrated that derivatives of the compound could effectively inhibit dopamine transporters, leading to increased dopamine availability in synaptic clefts, which is beneficial for managing symptoms of dopamine-related disorders .
Case Study 2: Anticholinergic Agents
A study examined the anticholinergic effects of various analogs derived from the azabicyclo scaffold, showing significant efficacy in animal models for reducing muscle spasms and other cholinergic overactivity symptoms .
Mechanism of Action
The mechanism of action of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with various molecular targets, particularly in the central nervous system. The compound can act as a precursor to tropane alkaloids, which are known to inhibit neurotransmitter reuptake, thereby increasing the levels of neurotransmitters like dopamine and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural variations, synthetic accessibility, and functional applications.
Positional and Stereochemical Isomers
Key Insight: Positional isomerism (C3 vs. C6 amino) and stereochemistry (endo vs. exo) critically influence solubility, reactivity, and biological activity. For example, C3-amino derivatives are prevalent in sulfonamide-based inhibitors , while the C6-exo configuration in the target compound is favored in kinase-focused applications .
Functional Group Variations
Key Insight: The 3-oxo and 3-hydroxy analogs exhibit divergent reactivities—oxo derivatives are prone to nucleophilic attack, while hydroxy variants are leveraged for prodrug designs. The target compound’s C6-amino group avoids steric clashes common in C2/C3-substituted analogs .
Bicyclic Core Modifications
Key Insight : The 8-azabicyclo[3.2.1]octane scaffold in the target compound offers optimal balance between rigidity and synthetic feasibility compared to smaller ([3.1.0]) or more strained ([2.2.2]) systems .
Biological Activity
Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its IUPAC name, is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 744183-20-8
- IUPAC Name : tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
This compound is believed to interact with specific neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Its structural similarity to other bicyclic compounds suggests potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases and mood disorders.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have shown that it may protect neuronal cells against oxidative stress and apoptosis.
- Antidepressant Properties : Preliminary animal studies suggest it may have antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.
- Antinociceptive Activity : The compound has been evaluated for pain relief properties, showing promise in reducing pain responses in rodent models.
Data Table of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress | |
| Antidepressant | Improves mood in animal models | |
| Antinociceptive | Decreases pain sensitivity |
Case Study 1: Neuroprotection
A study conducted by researchers at the University of Groningen demonstrated that this compound significantly reduced neuronal death in vitro when exposed to neurotoxic agents. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity.
Case Study 2: Antidepressant-Like Effects
In a double-blind study involving rodents, administration of the compound resulted in a statistically significant reduction in depression-like behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility time in forced swim tests, suggesting an antidepressant effect.
Case Study 3: Pain Management
A recent study evaluated the antinociceptive properties of this compound using formalin-induced pain models in rats. Results indicated a notable decrease in pain scores post-administration, supporting its potential use as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
